3-Amino-2,3,4,9-tetrahydro-1H-carbazol-6-ol
Overview
Description
3-Amino-2,3,4,9-tetrahydro-1H-carbazol-6-ol is a chemical compound with the molecular formula C12H14N2O It is a derivative of carbazole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,3,4,9-tetrahydro-1H-carbazol-6-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Fischer indole synthesis or similar cyclization reactions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,3,4,9-tetrahydro-1H-carbazol-6-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form carbazole derivatives, such as 2,3,4,9-tetrahydro-1H-carbazol-1-ones.
Reduction: Reduction reactions can modify the amino group or other functional groups present in the molecule.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbazole derivatives, while substitution reactions can produce a variety of substituted carbazoles.
Scientific Research Applications
3-Amino-2,3,4,9-tetrahydro-1H-carbazol-6-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Amino-2,3,4,9-tetrahydro-1H-carbazol-6-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed to influence cellular processes through its interaction with key biomolecules .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and other indole derivatives share structural similarities and biological activities.
Carbazole Derivatives: Other carbazole derivatives, such as 2,3,4,9-tetrahydro-1H-carbazol-1-ones, are also similar in structure and reactivity.
Uniqueness
3-Amino-2,3,4,9-tetrahydro-1H-carbazol-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and hydroxyl groups provide sites for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
6-amino-6,7,8,9-tetrahydro-5H-carbazol-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-7-1-3-11-9(5-7)10-6-8(15)2-4-12(10)14-11/h2,4,6-7,14-15H,1,3,5,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWYBCXJJVUBAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C3=C(N2)C=CC(=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571749 | |
Record name | 3-Amino-2,3,4,9-tetrahydro-1H-carbazol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25473-75-0 | |
Record name | 3-Amino-2,3,4,9-tetrahydro-1H-carbazol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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